molecular formula C15H10N2O4 B11710134 2-(3-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

2-(3-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11710134
M. Wt: 282.25 g/mol
InChI Key: QYHUPYMEZSKTNR-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in the ring structure, which makes them significant in various chemical and biological applications. This compound is characterized by the presence of a 3-methylphenyl group and a nitro group attached to the isoindole core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylbenzaldehyde with nitromethane in the presence of a base can yield the nitroalkene intermediate, which can then undergo cyclization with an appropriate amine to form the isoindole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-methylphenyl)-5-amino-2,3-dihydro-1H-isoindole-1,3-dione.

Scientific Research Applications

2-(3-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylphenyl)-5-nitro-1H-indole: Similar structure but lacks the dihydro component.

    2-(3-Methylphenyl)-5-nitro-1H-pyrrole: Contains a pyrrole ring instead of an isoindole ring.

Uniqueness

2-(3-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific ring structure and the presence of both a nitro group and a 3-methylphenyl group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(3-methylphenyl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H10N2O4/c1-9-3-2-4-10(7-9)16-14(18)12-6-5-11(17(20)21)8-13(12)15(16)19/h2-8H,1H3

InChI Key

QYHUPYMEZSKTNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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